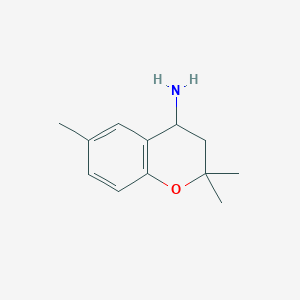

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Description

Properties

IUPAC Name |

2,2,6-trimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6,10H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZVRFYHBJOICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine: Structure, Properties, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and explore its potential applications in drug discovery, grounded in the broader context of chromane pharmacology.

Introduction and Chemical Identity

(2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine, also known as 6-amino-2,2,5,8-tetramethylchroman, belongs to the class of chromane derivatives. The chromane scaffold, a benzopyran ring system, is a privileged structure found in a multitude of natural products and synthetic molecules with diverse and significant biological activities.[1][2] This core structure is notably present in tocopherols (Vitamin E), highlighting its importance in biological systems, particularly in mediating antioxidant effects.[3]

The subject of this guide is a specific analog featuring an amine functional group on the benzene ring and four methyl substitutions. The introduction of the amino group at the C-6 position is of particular interest as it provides a site for further chemical modification and can significantly influence the molecule's polarity, basicity, and ability to interact with biological targets.

Chemical Structure:

Figure 1: 2D structure of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine have been computed and are available in public databases.[4]

| Property | Value | Source |

| Molecular Formula | C13H19NO | [4] |

| Molecular Weight | 205.30 g/mol | [4] |

| XLogP3-AA | 3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Exact Mass | 205.146664230 Da | [4] |

| Topological Polar Surface Area | 35.3 Ų | [4] |

| Heavy Atom Count | 15 | [4] |

| IUPAC Name | 2,2,5,8-tetramethyl-3,4-dihydrochromen-6-amine | [4] |

Synthesis and Characterization

While a specific, dedicated synthesis of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis is a scientifically sound approach.

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 2,5-dimethylhydroquinone and involves the formation of the chroman ring, followed by nitration and subsequent reduction to the target amine.

Diagram 1: Proposed Synthetic Workflow. This diagram illustrates a plausible three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-ol

This step involves an acid-catalyzed reaction between 2,5-dimethylhydroquinone and a suitable four-carbon synthon, such as isoprene or 3-methyl-2-buten-1-ol, to form the chroman ring.

-

To a solution of 2,5-dimethylhydroquinone (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a Lewis or Brønsted acid (e.g., BF3·OEt2 or p-toluenesulfonic acid).

-

Slowly add 3-methyl-2-buten-1-ol (1.1 eq) to the reaction mixture at room temperature.

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chromanol.

Step 2: Synthesis of 6-Nitro-2,2,5,8-tetramethyl-3,4-dihydro-2H-chromene

This step involves the electrophilic nitration of the electron-rich aromatic ring of the chromanol.

-

Dissolve the 2,2,5,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol (1.0 eq) in a suitable solvent like acetic acid or dichloromethane and cool the mixture in an ice bath (0 °C).

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude nitro-chroman can be purified by recrystallization or column chromatography.

Step 3: Synthesis of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine

The final step is the reduction of the nitro group to the primary amine.

-

Dissolve the 6-nitro-2,2,5,8-tetramethyl-3,4-dihydro-2H-chromene (1.0 eq) in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the target amine, which can be further purified if necessary.

Characterization

The structure of the final compound would be confirmed using standard spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the connectivity and chemical environment of all protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the ether.

Potential Applications in Drug Development

The chromane scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The structural similarity of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine to the chromanol ring of α-tocopherol (a form of Vitamin E) suggests a strong potential for antioxidant activity.[3] Tocopherols are known to be potent scavengers of lipid peroxyl radicals, thereby protecting cell membranes from oxidative damage.[3]

Antioxidant and Neuroprotective Effects

Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ability of chromane derivatives to mitigate oxidative damage makes them attractive candidates for the development of neuroprotective agents. The amine functionality on the aromatic ring of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine could potentially modulate its antioxidant capacity and its ability to cross the blood-brain barrier.

Anticancer Activity

Numerous chromene and chromane derivatives have demonstrated significant anticancer properties.[1][5][6] These compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer. For instance, some chroman derivatives have been investigated for their efficacy against breast cancer cell lines like MCF-7.[1] The cytotoxic potential of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine against various cancer cell lines would be a logical and promising area of investigation.

Other Potential Therapeutic Areas

The broad biological activity of the chromene family suggests that this compound could also be explored for other therapeutic applications, including:

-

Anticonvulsant properties [1]

Diagram 2: Logical Relationships of Potential Applications. This diagram outlines the connection between the compound's inferred properties and its potential therapeutic applications.

Conclusion and Future Directions

(2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine represents a promising scaffold for the development of novel therapeutic agents. Its structural relationship to the potent antioxidant Vitamin E, combined with the versatile chemistry afforded by the amino group, makes it a compelling candidate for further investigation. Future research should focus on the validation of the proposed synthetic route, comprehensive characterization of the compound, and a systematic evaluation of its biological activities, particularly its antioxidant, neuroprotective, and anticancer properties. Such studies will be crucial in elucidating its mechanism of action and realizing its full therapeutic potential.

References

-

Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2017). Pharmacological activities of chromene derivatives: An overview. [Link]

-

El-Sayed, N. F., Moustafa, A. H., & El-Sawy, E. R. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Organic Chemistry, 20(1), 85-96. [Link]

-

ResearchGate. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. [Link]

-

PubChem. (n.d.). 2,2,5,8-Tetramethyl-3,4-dihydrochromen-6-amine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Espargaro, A., et al. (2017). Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. Frontiers in Plant Science, 8, 1-19. [Link]

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Medicinal Chemistry of 2,2,6-Trimethyl-4-Chromanamine: Scaffold Analysis & Synthetic Protocols

Executive Summary

The 2,2,6-trimethyl-4-chromanamine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a class of potassium channel openers (KCOs) and potential neuroprotective agents. Structurally distinct due to its gem-dimethyl substitution at the C2 position and a chiral amine at C4, this molecule offers a unique template for exploring Structure-Activity Relationships (SAR) in smooth muscle relaxation and neuronal excitability modulation.

This technical guide provides a comprehensive analysis of the molecule's synthetic accessibility, physicochemical properties, and its role as a precursor to high-affinity therapeutic candidates like Cromakalim analogues.

Structural Basis & Pharmacophore Analysis

The biological activity of 2,2,6-trimethyl-4-chromanamine is governed by three specific structural determinants that dictate its interaction with transmembrane proteins, particularly the sulfonylurea receptor (SUR) subunits of ATP-sensitive potassium (

The Gem-Dimethyl Effect (C2 Position)

The two methyl groups at the C2 position are not merely lipophilic spacers. They exert the Thorpe-Ingold effect (Gem-Dimethyl effect) , which restricts the conformational flexibility of the pyran ring. This steric constraint forces the chroman ring into a half-chair conformation, pre-organizing the molecule for receptor binding. This reduces the entropic penalty of binding, significantly enhancing affinity compared to non-substituted analogues.

The Electronic Switch (C6 Position)

In the specific case of the 2,2,6-trimethyl derivative, the C6 position is occupied by a methyl group.

-

Electronic Nature: Weakly electron-donating (inductive effect).

-

SAR Implication: In potent KCOs (e.g., Cromakalim), the C6 position usually holds a strong electron-withdrawing group (EWG) like -CN or -NO2. The 6-methyl variant serves as a critical "probe" molecule. It typically shows reduced potency compared to 6-cyano derivatives, proving that an electron-deficient aromatic ring is essential for maximizing

interactions within the hydrophobic binding pocket of the channel.

The Chiral Anchor (C4 Amine)

The C4 amine is the primary handle for further functionalization (e.g., urea or amide formation).

-

Chirality: The C4 carbon is a stereocenter. Biological activity is highly stereoselective. For most KCOs, the (3S,4R) isomer is the eutomer (active enantiomer).

-

H-Bonding: The amine acts as a crucial hydrogen bond donor/acceptor.

Synthetic Protocols

The synthesis of 2,2,6-trimethyl-4-chromanamine is a two-phase process: construction of the chromanone core followed by stereoselective amination.

Phase 1: Construction of the Chromanone Core

Reaction Type: Friedel-Crafts Cyclization / Kabbe Condensation.

Protocol:

-

Reagents: 4-Methylphenol (p-Cresol), 3,3-Dimethylacrylic acid, Polyphosphoric acid (PPA) or Methanesulfonic acid/Phosphorus pentoxide (

). -

Procedure:

-

Mix 4-methylphenol (1.0 eq) with 3,3-dimethylacrylic acid (1.1 eq).

-

Add PPA (approx. 5-10 volumes) and heat to 100°C for 3-5 hours.

-

Mechanism: Esterification followed by Fries rearrangement and Michael addition cyclization.

-

Quench: Pour onto crushed ice. Extract with EtOAc. Wash with NaOH (to remove unreacted phenol) and Brine.

-

Product: 2,2,6-Trimethyl-4-chromanone.

-

Phase 2: Reductive Amination to 4-Chromanamine

Reaction Type: Oxime Reduction (preferred for diastereocontrol) or Leuckart-Wallach.

Protocol:

-

Oxime Formation:

-

Reflux 2,2,6-trimethyl-4-chromanone with Hydroxylamine hydrochloride (

) and Sodium Acetate in Ethanol for 2 hours. -

Isolate the oxime precipitate.

-

-

Reduction:

-

Catalytic Hydrogenation: Dissolve oxime in MeOH/NH3. Add Raney Nickel or Pd/C catalyst. Hydrogenate at 50 psi for 6 hours.

-

Alternative (Chemical): Reduction with Lithium Aluminum Hydride (

) in dry THF (Reflux 4h).

-

-

Purification:

-

Acid-base extraction. Dissolve crude amine in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, extract amine into DCM.

-

Convert to Hydrochloride salt for stability (HCl/Ether).

-

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic pathway from p-cresol to the target amine via the chromanone intermediate.

Medicinal Chemistry Applications

Potassium Channel Openers (KCOs)

The primary application of this scaffold is in the development of

-

Mechanism: These derivatives bind to the SUR subunit, inducing a conformational change that increases the open probability of the Kir6.x pore. This leads to K+ efflux, membrane hyperpolarization, and closure of Voltage-Gated Calcium Channels (VGCCs).

-

Therapeutic Outcome: Relaxation of smooth muscle (vasodilation, bronchodilation).

-

Relevance of 2,2,6-Trimethyl: It acts as a lipophilic baseline. While less potent than the 6-cyano analogue (Cromakalim), the 6-methyl derivative often exhibits better blood-brain barrier (BBB) penetration due to the lack of polar EWGs, making it useful for CNS-targeted variations.

CNS Applications (Neuroprotection)

Recent studies suggest that 4-aminochroman derivatives can modulate neuronal excitability.

-

Target: Kv7 (KCNQ) channels.[1]

-

Application: Anti-epileptic drugs.[1][2] The 2,2,6-trimethyl scaffold mimics the lipophilic core of Retigabine, potentially stabilizing the open state of Kv7.2/7.3 channels to dampen neuronal hyperexcitability.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends when modifying the 2,2,6-trimethyl-4-chromanamine core, specifically comparing it to the gold-standard KCO, Cromakalim.

| Position | Substituent | Electronic Effect | Lipophilicity (LogP) | Relative Potency ( | Notes |

| C6 | -CH3 (Target) | Weak Donor | High | 1x (Baseline) | Good BBB penetration; moderate potency. |

| C6 | -CN (Cromakalim) | Strong Acceptor | Moderate | 100x | Essential for high affinity binding. |

| C6 | -NO2 | Strong Acceptor | Moderate | 80x | High potency but potential toxicity issues. |

| C6 | -H | Neutral | Moderate | 0.1x | Loss of hydrophobic/electronic interaction. |

| C4 | -NH2 (Primary) | Donor | Low | Moderate | Rapidly metabolized; usually acylated. |

| C4 | -NH-C(O)-CH3 | Neutral | Moderate | High | Amides/Ureas at C4 increase stability. |

Visualization: SAR Decision Tree

Caption: SAR decision matrix illustrating how the scaffold is optimized for potency (C6) and stability (C4).

Experimental Validation Protocols

In Vitro Vasorelaxant Assay (Rat Aorta)

To validate the biological activity of synthesized derivatives:

-

Tissue Preparation: Isolate thoracic aorta from male Wistar rats. Clean of connective tissue and cut into 3-4 mm rings.

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

/ 5% -

Pre-contraction: Induce contraction using KCl (60 mM) or Phenylephrine (1

M). -

Dosing: Add the 2,2,6-trimethyl-4-chromanamine derivative cumulatively (

to -

Measurement: Record isometric tension changes. Calculate

for relaxation. -

Mechanistic Check: Pre-incubate with Glibenclamide (10

M). If relaxation is blocked, the mechanism is confirmed as

References

-

Evans, J. M., et al. (1983). "Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols." Journal of Medicinal Chemistry, 26(11), 1582–1589. Link

-

Sebök, P., et al. (1994). "Synthesis of Benzopyran Derivatives: Regioselective O-alkylation of 6,7-dihydroxy-2,2,5-trimethyl-4-chromanone." Heterocycles, 38, 2099. Link

-

Gajbhiye, A., et al. (2012). "Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates." Indian Journal of Pharmaceutical Sciences, 74(4), 309. Link

-

Emami, S., & Ghanbarimasir, Z. (2021). "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 218, 113382. Link

-

Kobayashi, K., et al. (2008).[2] "K(+)-channel openers suppress epileptiform activities induced by 4-aminopyridine in cultured rat hippocampal neurons."[2] Journal of Pharmacological Sciences, 108(4), 511-518. Link

Sources

Unlocking the Therapeutic Potential of Chroman-4-Amine Scaffolds: A Pharmacophore-Based Guide for Drug Discovery

Abstract

The chroman scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Among its derivatives, the chroman-4-amine framework presents a compelling starting point for the design of novel therapeutics, particularly for neurological disorders. This in-depth technical guide provides a comprehensive overview of the pharmacophore analysis of chroman-4-amine scaffolds. We will delve into the core principles of pharmacophore modeling, explore the key structural features of chroman-4-amines that drive biological activity, and present a practical workflow for developing and validating pharmacophore models. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Chroman-4-Amine Scaffold: A Privileged Framework in Drug Discovery

The chroman-4-one scaffold and its derivatives are prevalent in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4] Modifications of the chroman-4-one core, particularly at the 4-position to introduce an amine group, have led to the development of potent agents targeting enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs).[5][6] The chroman-4-amine scaffold's rigid bicyclic structure provides a fixed orientation for substituents, making it an ideal template for structure-based drug design. The introduction of the amine group at the C4 position adds a crucial pharmacophoric feature—a hydrogen bond donor and a potential positive ionizable center—that can significantly influence target engagement.

Fundamentals of Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of these features in a series of active compounds. This model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired biological activity.

There are two primary approaches to pharmacophore model generation:

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this method can be used. The pharmacophore model is derived from the key interactions observed between the protein and a bound ligand in the crystal structure.

Pharmacophore Analysis of Chroman-4-Amine Scaffolds

The pharmacophoric features of the chroman-4-amine scaffold can be dissected into several key components that contribute to its biological activity, particularly as an inhibitor of enzymes like acetylcholinesterase.

Key Pharmacophoric Features

A generalized pharmacophore model for chroman-4-amine derivatives as acetylcholinesterase inhibitors can be proposed based on existing knowledge of AChE inhibitors and the structural features of the scaffold.[7] This model typically includes:

-

Aromatic Ring (AR): The benzene ring of the chroman scaffold often engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site of the target protein.

-

Hydrogen Bond Acceptor (HBA): The ether oxygen in the chroman ring can act as a hydrogen bond acceptor.

-

Hydrogen Bond Donor (HBD): The amine group at the C4 position is a critical hydrogen bond donor.

-

Positive Ionizable (PI) / Cationic Center: Under physiological pH, the C4-amine can be protonated, forming a positively charged ammonium ion. This positive charge is often crucial for interaction with anionic residues in the active site of enzymes like AChE.

-

Hydrophobic Features (HY): Alkyl or other nonpolar substituents on the chroman ring or the amine can contribute to hydrophobic interactions within the binding pocket.

Diagram: Generalized Pharmacophore Model for Chroman-4-Amine Scaffolds

Caption: A generalized 3D pharmacophore model for chroman-4-amine scaffolds.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of chroman-4-one and related derivatives provide valuable clues for the design of potent chroman-4-amine analogs.[3]

| Position | Substitution | Effect on Activity (General Trends) |

| C2 | Alkyl or aryl groups | Can influence potency and selectivity. Hydrophobic interactions are often key. |

| C4-Amine | Primary, secondary, or tertiary amine | The nature of the amine and its substituents significantly impacts hydrogen bonding and electrostatic interactions. |

| C6, C7, C8 | Electron-donating or -withdrawing groups | Modulates the electronic properties of the aromatic ring and can influence binding affinity. |

Experimental and Computational Workflow for Pharmacophore Model Development

A robust pharmacophore model is developed through a systematic workflow that integrates both computational and experimental validation.

Step-by-Step Methodology

Step 1: Dataset Preparation

-

Ligand-Based: Compile a structurally diverse set of chroman-4-amine derivatives with known biological activities against the target of interest. The activity data should span a wide range.

-

Structure-Based: Obtain the high-resolution crystal structure of the target protein, preferably in complex with a ligand.

Step 2: Conformational Analysis

-

Generate a diverse set of low-energy conformations for each ligand in the dataset to ensure that the bioactive conformation is represented.

Step 3: Pharmacophore Model Generation

-

Ligand-Based: Use software to align the active compounds and identify common pharmacophoric features.

-

Structure-Based: Analyze the protein-ligand interactions to identify key features such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Step 4: Model Validation

-

Internal Validation: Use the training set to assess the model's ability to predict the activity of the compounds it was built from.

-

External Validation: Use a test set of known active and inactive compounds that were not used in model generation to evaluate the predictive power of the model.

-

Decoy Set Screening: Screen a large database of decoy molecules to ensure the model has a low false-positive rate.

Step 5: Virtual Screening and Hit Identification

-

Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

Step 6: Experimental Validation

-

Synthesize and test the top-ranked hits from the virtual screen in relevant biological assays to confirm their activity.

Diagram: Pharmacophore Model Development and Validation Workflow

Caption: A comprehensive workflow for pharmacophore model development and validation.

Case Study: Chroman-4-amines as Acetylcholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine. Therefore, inhibiting AChE is a major therapeutic strategy.[6]

A pharmacophore model for chroman-4-amine-based AChE inhibitors would likely feature:

-

An aromatic ring to interact with the peripheral anionic site (PAS) of AChE.

-

A protonated amine at the C4 position to form a salt bridge with the catalytic anionic site (CAS).

-

A hydrogen bond donor (the N-H of the amine) and a hydrogen bond acceptor (the ether oxygen) to interact with key residues in the active site gorge.

Conclusion and Future Directions

The chroman-4-amine scaffold represents a highly promising starting point for the development of novel therapeutics. Pharmacophore modeling provides a rational and efficient approach to explore the chemical space around this privileged core and to identify new lead compounds with improved potency and selectivity. Future work in this area should focus on the development of more sophisticated, dynamic pharmacophore models that can account for protein flexibility and the exploration of novel substitutions on the chroman-4-amine scaffold to target a wider range of biological targets. The integration of artificial intelligence and machine learning with pharmacophore-based methods will further accelerate the discovery of new drugs based on this versatile scaffold.

References

-

Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors. PubMed. (2015-09-15). [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. (2021-05-19). [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. (2015-03-26). [Link]

-

Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly. PubMed. (2013-03-15). [Link]

-

Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors. PubMed. (2023-01-17). [Link]

-

Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. PMC. (2024-04-10). [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. (2025-08-31). [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2012-07-02). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of 2,2,6-Trimethylchroman-4-amine: A Technical Review

This technical guide details the synthesis of 2,2,6-trimethylchroman-4-amine , a privileged scaffold in medicinal chemistry often associated with potassium channel openers (K_ATP), such as cromakalim analogs, and anti-arrhythmic agents.[1]

The guide prioritizes the Kabbe Condensation for ring construction due to its scalability and atom economy, followed by Stereoselective Reductive Amination to install the amine functionality.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a benzopyran (chroman) core with a gem-dimethyl group at C2, a methyl group at C6, and an amine at C4.[1] The steric bulk of the gem-dimethyl group at C2 significantly influences the reactivity at the C4 position, making the choice of amination strategy critical.[1]

Pathway Logic[1]

-

C4-N Disconnection: The amine is best installed last to allow for stereochemical control.[1] This points to the 2,2,6-trimethylchroman-4-one intermediate.[1]

-

Ring Construction: The 2,2-dimethyl pattern suggests a condensation between a phenol and an isoprene equivalent (mesityl oxide or 3-methylbut-2-enoic acid).[1]

-

Starting Material: The C6-methyl group maps directly to

-cresol (4-methylphenol), a commodity chemical.[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly from p-cresol and mesityl oxide.[1]

Phase 1: Synthesis of the Chroman-4-one Core

Reaction Type: Kabbe Condensation (Pyrrolidine-catalyzed cycloaddition).[1]

Objective: Construct the 2,2-dimethylchroman ring from

While Friedel-Crafts acylation of phenols with 3,3-dimethylacrylic acid is a classic route, it often requires harsh Lewis acids (AlCl

Mechanistic Insight

The reaction proceeds via a specific sequence:[1][2][3]

-

Enamine Formation: Pyrrolidine condenses with the ketone (mesityl oxide) to form an iminium/enamine intermediate.[1]

-

Michael Addition: The phenol (

-cresol) attacks the -

Cyclization: Intramolecular trapping of the phenoxide onto the regenerated ketone/iminium species.[1]

Figure 2: Simplified mechanistic flow of the Kabbe condensation.[1]

Experimental Protocol (Optimized)

Reference Basis: Kabbe & Heitzer, Liebigs Ann. Chem. (1978); Org. Synth. 2021, 98, 446-461.[1]

Reagents:

- -Cresol (1.0 equiv)[4]

-

Mesityl Oxide (1.2 equiv)

-

Pyrrolidine (0.5 equiv)

-

Toluene (Solvent, 5 mL/g substrate)

-

Acetic Acid (0.5 equiv, co-catalyst)

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Charge flask with

-cresol, pyrrolidine, and toluene. Add acetic acid dropwise (exothermic). -

Addition: Add mesityl oxide slowly at room temperature.

-

Reflux: Heat the mixture to reflux (

). Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 4–6 hours.[1] -

Workup: Cool to RT. Wash with 1N HCl (to remove pyrrolidine) followed by saturated NaHCO

and brine. -

Purification: Dry organic layer over MgSO

, concentrate in vacuo. The crude oil is often pure enough (>90%) for the next step.[1] If necessary, purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 9:1).

Critical Control Point: Ensure the mesityl oxide is free of polymerization products.[1] Distill mesityl oxide if it has turned dark yellow/brown before use.[1]

Phase 2: Stereoselective Amine Installation

Reaction Type: Reductive Amination or Ellman Auxiliary Synthesis.[1] Objective: Convert the C4 ketone to a primary amine.

Direct reductive amination with ammonia is often low-yielding due to the formation of dimer secondary amines.[1] Two superior strategies are presented below.

Method A: The Oxime Route (Robust & Scalable)

This method is preferred for generating the racemic amine in high yield.[1]

-

Oxime Formation:

-

React 2,2,6-trimethylchroman-4-one with Hydroxylamine HCl (1.5 equiv) and Sodium Acetate (1.5 equiv) in Ethanol/Water. Reflux for 2 hours.

-

Result: Crystalline oxime precipitates upon cooling/water addition.[1]

-

-

Reduction:

-

Catalytic Hydrogenation: Dissolve oxime in MeOH/NH

. Hydrogenate over Raney Nickel (10 mol%) at 50 psi H -

Hydride Reduction (Lab Scale): Add oxime solution to a suspension of LiAlH

in dry THF. Reflux 4 hours.

-

Method B: Asymmetric Synthesis (Ellman's Sulfinamide)

Preferred for drug development to access enantiopure (

Protocol:

-

Condensation:

-

Diastereoselective Reduction:

-

Cleavage:

-

Treat the sulfinamide intermediate with 4M HCl/Dioxane to liberate the chiral amine salt.[1]

-

Analytical Validation & Data

To ensure the integrity of the synthesis, compare isolated products against these diagnostic markers.

| Compound | Key IR Signals (cm | Key |

| Ketone Intermediate | 1685 (C=O stretch) | 1.45 (s, 6H, gem-CH |

| Target Amine | 3350-3280 (NH | 1.2-1.4 (two s, 6H, gem-CH |

Troubleshooting Guide

-

Problem: Low yield in Kabbe condensation.

-

Problem: Incomplete imine formation (Method B).

-

Cause: Steric hindrance from the 2,2-dimethyl group.[1]

-

Fix: Increase Ti(OEt)

to 4.0 equiv and reflux time.

-

References

-

Kabbe Condensation Protocol

-

Mesityl Oxide Preparation

- Conant, J. B.; Tuttle, N. "Mesityl Oxide." Organic Syntheses, Coll. Vol. 1, p.345.

-

Verification:.

-

Reductive Amination (General & Stereoselective)

-

Chroman Scaffold Pharmacology

-

Evans, J. M., et al. "Synthesis and hypotensive activity of 2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyrans."[1] Journal of Medicinal Chemistry, 1992 , 35, 3919. (Describes the Cromakalim class).

-

Sources

- 1. jocpr.com [jocpr.com]

- 2. zenodo.org [zenodo.org]

- 3. CN105906481A - P-cresol preparation method and equipment - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Molecular Weight and Physicochemical Characteristics of Chroman-4-yl Amines: A Technical Guide for Drug Discovery

Topic: Molecular weight and physicochemical characteristics of chroman-4-yl amines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Privileged Scaffold

The chroman-4-yl amine (3,4-dihydro-2H-chromen-4-amine) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a benzene ring fused to a dihydropyran ring with an amine functionality at the C4 position, this core structure serves as a critical pharmacophore in neuroprotective, anticancer, and cardiovascular drug discovery.[1]

This guide provides a rigorous analysis of the physicochemical properties, synthetic accessibility, and structural-activity relationships (SAR) of chroman-4-yl amines, offering actionable data for lead optimization and scaffold morphing.

Physicochemical Profiling

Understanding the physicochemical baseline of the chroman-4-amine core is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1] The unsubstituted parent molecule exhibits a balance of lipophilicity and polarity favorable for Central Nervous System (CNS) penetration.

Table 1: Core Physicochemical Properties (Parent Compound)

Data based on unsubstituted (R)-/(S)-3,4-dihydro-2H-chromen-4-amine.

| Property | Value / Range | Clinical Significance |

| Molecular Weight (MW) | 149.19 g/mol | Low MW allows significant "growth room" for substituents while maintaining Rule of 5 compliance (<500 Da). |

| Molecular Formula | C₉H₁₁NO | -- |

| LogP (Predicted) | 0.9 – 1.3 | Ideal for oral bioavailability; values <2.0 suggest high water solubility potential without compromising membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~35.3 Ų | Well below the 90 Ų threshold for blood-brain barrier (BBB) penetration, making it a prime CNS scaffold. |

| H-Bond Donors (HBD) | 1 (Primary amine) | Modifiable via alkylation/acylation to tune permeability. |

| H-Bond Acceptors (HBA) | 2 (Amine N, Ether O) | The ether oxygen at position 1 acts as a weak acceptor, influencing receptor binding pockets. |

| pKa (Conjugate Acid) | ~8.5 – 9.5 | The C4 amine is basic but slightly less so than typical aliphatic amines due to the inductive effect of the C1 oxygen (gamma position). |

| Stereocenters | 1 (at C4) | Enantiomers often exhibit distinct biological activities (e.g., (S)-isomers often preferred in specific receptor binding). |

Expert Insight: The "Benzylic" Nuance

While the amine is technically aliphatic, its position at C4 is benzylic to the fused benzene ring.[1] This increases the stability of the corresponding carbocation intermediate during synthesis (e.g., in reductive amination) but also renders the C4 position susceptible to metabolic oxidation. In drug design, blocking the C4 position with a methyl group (forming a quaternary center) or substituting the amine often mitigates metabolic liability.[1]

Structural Activity Relationship (SAR) & Optimization

The chroman-4-yl amine core is rarely used in isolation. Its power lies in its vectors for substitution.

DOT Diagram 1: SAR Logic Map

The following diagram illustrates the primary vectors for chemical modification and their impact on physicochemical properties.

Caption: Strategic substitution vectors on the chroman scaffold. C2 modifications drive lipophilicity; C4 amine derivatization dictates solubility and target affinity.

Synthetic Pathways: Causality and Control

Reliable synthesis is the bedrock of lead optimization. Two primary routes dominate: Reductive Amination (for racemic libraries) and Asymmetric Synthesis (for lead candidates).

Protocol A: Reductive Amination (Racemic)

Best for: Rapid generation of SAR libraries. This method utilizes the corresponding chroman-4-one. The choice of reducing agent is critical: Sodium cyanoborohydride (NaBH₃CN) is preferred over NaBH₄ to prevent the reduction of the ketone to an alcohol before imine formation.

Step-by-Step Methodology:

-

Imine Formation: Dissolve substituted chroman-4-one (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol.

-

Reduction: Add NaBH₃CN (0.7 eq) portion-wise. Note: Maintain pH ~6 with acetic acid to catalyze imine formation without protonating the reducing agent too aggressively.

-

Workup: Stir at RT for 12–24h. Quench with NaOH (1M) to remove cyanide byproducts (in fume hood). Extract with DCM.

-

Purification: The amine is often basic enough to be purified via acid-base extraction, minimizing chromatography needs.

Protocol B: Asymmetric Synthesis (Ellman’s Auxiliary)

Best for: Enantiopure lead synthesis. To control the stereocenter at C4, Ellman’s sulfinamide is the gold standard.[1]

Step-by-Step Methodology:

-

Condensation: React chroman-4-one with (S)-(-)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent in THF. Reflux is often required due to steric hindrance at C4.

-

Diastereoselective Reduction: Cool the resulting sulfinylimine to -78°C. Add L-Selectride (bulky hydride) to attack from the less hindered face.

-

Cleavage: Treat the sulfinamide intermediate with HCl/dioxane to liberate the chiral primary amine as a hydrochloride salt.

DOT Diagram 2: Synthetic Workflow

Caption: Comparison of Reductive Amination (Route A) and Ellman's Auxiliary (Route B) pathways.

Therapeutic Applications & Case Studies

The chroman-4-amine scaffold is not merely a theoretical construct; it is actively deployed in high-value therapeutic areas.

Neurodegeneration (Alzheimer’s & Parkinson’s)[4]

-

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

-

Mechanism: The chroman ring mimics the aromatic gorge of the AChE enzyme, while the amine interacts with the catalytic triad.[1]

-

Data: Derivatives with N-benzyl substitutions (resembling Donepezil) have shown IC₅₀ values in the low micromolar to nanomolar range. The lipophilic nature of the chroman core ensures BBB permeability.

Oncology (Sirtuin Inhibition)

-

Target: Sirtuin 2 (Sirt2).[4]

-

Mechanism: 2-alkyl-chroman-4-one and amine derivatives act as selective inhibitors.[5] Sirt2 deacetylates tubulin; its inhibition leads to hyperacetylation and cell cycle arrest.

-

Key Insight: The stereochemistry at C4 is often crucial for selectivity between Sirt1 and Sirt2 isoforms.

DOT Diagram 3: Therapeutic Decision Tree

Caption: Decision tree for optimizing chroman-4-amine leads based on therapeutic indication.

References

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. University of Évora. Available at: [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. PubMed PMID: 25743215.[6] Available at: [Link]

-

Chroman-4-ylamine Chemical Properties and Safety. PubChem. CID 4961957.[7][8] Available at: [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Available at: [Link]

-

Preparation of Enantioenriched Homoallylic Primary Amines (Ellman's Auxiliary Protocol). Organic Syntheses. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]

- 4. dspace.uevora.pt [dspace.uevora.pt]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3,4-dihydro-2h-1-benzopyran-4-amine (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 8. 3,4-Dihydro-2H-1-benzopyran-4-amine | C9H11NO | CID 4961957 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reductive Amination Methods for 2,2,6-Trimethylchroman-4-one Precursors

Introduction: The Significance of 4-Amino-2,2,6-trimethylchroman Scaffolds in Medicinal Chemistry

The 2,2,6-trimethylchroman-4-one core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the 4-position opens up a vast chemical space for the synthesis of novel therapeutic agents. These 4-amino-2,2,6-trimethylchroman derivatives are key intermediates in the development of pharmaceuticals, agrochemicals, and other functional molecules. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable compounds from their corresponding ketone precursors.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on various reductive amination methodologies applicable to 2,2,6-trimethylchroman-4-one, offering in-depth protocols and the rationale behind experimental choices.

Core Principles of Reductive Amination

Reductive amination is a powerful chemical transformation that converts a carbonyl group (in this case, the ketone at the 4-position of the chroman scaffold) into an amine through an intermediate imine.[2][3] The reaction is typically performed as a one-pot synthesis, where the ketone, the amine, and a reducing agent are combined.[4][5]

The general mechanism proceeds in two main steps:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[3]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[3]

The choice of reducing agent is critical for the success of the reaction, as it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine/iminium ion.[3]

Visualizing the Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of 2,2,6-trimethylchroman-4-one.

Caption: General workflow of reductive amination.

Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for the reductive amination of ketones.[6][7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of iminium ions in the presence of the less reactive ketone starting material.[6][7] Acetic acid is often used as a catalyst in reactions involving ketones to facilitate iminium ion formation.[8]

Key Advantages of the STAB Method:

-

High Selectivity: Minimizes the over-reduction of the starting ketone.

-

Mild Reaction Conditions: Typically performed at room temperature.

-

Broad Substrate Scope: Tolerant of a wide range of functional groups.[6][7][8]

-

Safety: Avoids the use of highly toxic reagents like sodium cyanoborohydride.[6]

Detailed Protocol

Materials:

-

2,2,6-trimethylchroman-4-one

-

Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial acetic acid (optional, but recommended for ketones)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a stirred solution of 2,2,6-trimethylchroman-4-one (1.0 eq) and the desired amine (1.1-1.5 eq) in DCE or THF (5-10 mL per mmol of ketone) at room temperature, add glacial acetic acid (1.0-2.0 eq).

-

Stir the mixture for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2,2,6-trimethylchroman derivative.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for reductive amination, offering high efficiency and atom economy.[5] This method involves the reaction of the ketone and amine in the presence of a metal catalyst and a hydrogen source, typically hydrogen gas.

Key Advantages of Catalytic Hydrogenation:

-

High Atom Economy: Produces minimal waste.

-

Scalability: Well-suited for large-scale synthesis.

-

"Green" Chemistry: Avoids the use of stoichiometric hydride reagents.

Considerations:

-

Requires specialized equipment for handling hydrogen gas.

-

The catalyst can sometimes be sensitive to air or certain functional groups.

-

Over-reduction of the ketone to the corresponding alcohol can be a side reaction.

Detailed Protocol

Materials:

-

2,2,6-trimethylchroman-4-one

-

Ammonia (as a solution in methanol or ammonium acetate) or a primary/secondary amine

-

Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Celite or a similar filter aid

Procedure:

-

In a high-pressure reaction vessel, combine 2,2,6-trimethylchroman-4-one (1.0 eq), the amine source (e.g., a 7 N solution of ammonia in methanol, 5-10 eq), and the catalyst (5-10 mol% Pd/C or a slurry of Raney Nickel).

-

Add methanol or ethanol as the solvent (10-20 mL per mmol of ketone).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-24 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by crystallization, distillation, or column chromatography as required.

Method 3: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[1][9] This reaction is typically carried out at high temperatures.[1][9] A key feature of this reaction is that the initial product is the N-formyl derivative of the amine, which then requires a subsequent hydrolysis step to yield the free amine.[1]

Key Advantages of the Leuckart-Wallach Reaction:

-

Inexpensive Reagents: Utilizes readily available and low-cost materials.

-

One-Pot Procedure: Combines amination and reduction in a single step (though hydrolysis is separate).

Considerations:

-

High Temperatures: Requires elevated temperatures, which may not be suitable for sensitive substrates.[1][9]

-

Formation of Formyl Amide: The primary product is the formamide, necessitating an additional hydrolysis step.[1]

-

Potential for Side Reactions: The harsh conditions can sometimes lead to byproducts.

Detailed Protocol

Materials:

-

2,2,6-trimethylchroman-4-one

-

Ammonium formate or Formamide

-

Formic acid (optional, can improve yields)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

Step 1: N-Formylation

-

In a round-bottom flask equipped with a reflux condenser, mix 2,2,6-trimethylchroman-4-one (1.0 eq) with a large excess of ammonium formate (3-5 eq) or formamide (5-10 eq).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formyl-4-amino-2,2,6-trimethylchroman.

Step 2: Hydrolysis

-

To the crude formamide from the previous step, add a solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture at reflux for 4-8 hours to hydrolyze the formyl group.

-

Cool the reaction mixture and neutralize it by the careful addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the resulting amine by column chromatography or other suitable methods.

Summary of Reductive Amination Methods

| Method | Reducing Agent/System | Amine Source | Key Advantages | Key Disadvantages |

| STAB Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary/Secondary Amines | Mild conditions, high selectivity, broad functional group tolerance, good for sterically hindered ketones.[6][7][8] | Reagent can be moisture-sensitive; higher cost compared to NaBH₄. |

| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney Ni | Ammonia, Primary/Secondary Amines | High atom economy, scalable, environmentally friendly.[5] | Requires specialized high-pressure equipment; potential for over-reduction. |

| Leuckart-Wallach Reaction | Formic Acid/Ammonium Formate/Formamide | Ammonia/Formamide | Inexpensive and readily available reagents.[1][9] | Requires high temperatures; produces an N-formyl intermediate requiring a separate hydrolysis step.[1] |

Conclusion

The reductive amination of 2,2,6-trimethylchroman-4-one is a critical transformation for accessing a diverse range of 4-amino derivatives with significant potential in drug discovery and development. The choice of method depends on several factors, including the desired scale of the reaction, the available equipment, and the sensitivity of the substrates. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, the sodium triacetoxyborohydride method is often the preferred choice. For larger-scale industrial applications, catalytic hydrogenation offers a more atom-economical and cost-effective route. The Leuckart-Wallach reaction, while a classic method, is generally less favored due to its harsh conditions but remains a viable option with simple substrates. By understanding the principles and protocols outlined in this application note, researchers can effectively synthesize the target 4-amino-2,2,6-trimethylchroman compounds and accelerate their research programs.

References

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. In Chem 115. Retrieved February 20, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Leuckart reaction. In Wikipedia. (2023, December 29). Retrieved February 20, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Aft, H. (1964). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Dissertations. 231. [Link]

-

Nielsen, T. E., & Nielsen, J. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of medicinal chemistry, 55(13), 6394-404. [Link]

-

Leuckart–Wallach Reaction. ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 50(5), 1114-1117. [Link]

-

Wang, Z., Li, Y., & Li, G. (2020). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 18(3), 475-479. [Link]

-

Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 390. [Link]

-

List, B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17618-17619. [Link]

-

Yang, Y., Zhang, X., Liu, Y., Zhang, Z., & Wang, Y. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 9(30), e2203892. [Link]

-

Li, Z., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2381. [Link]

-

Khan, S. A., & Asiri, A. M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1313. [Link]

-

Ogo, S., & Fukuzumi, S. (2002). Leuckart-Wallach Reductive Amination @ 50-70°C. Hive Novel Discourse. Retrieved February 20, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. (n.d.). Retrieved February 20, 2026, from [Link]

-

Reductive amination. In Wikipedia. (2023, December 29). Retrieved February 20, 2026, from [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved February 20, 2026, from [Link]

-

Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. (2021, August 16). Retrieved February 20, 2026, from [Link]

-

Bähler, C., Bauer, C., & Kempe, R. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 12(13), 3110-3115. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (1995). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

Topic: Enantioselective Synthesis of Chiral (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral 4-aminochromane scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, stereodefined structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. This guide provides a comprehensive, field-proven protocol for the enantioselective synthesis of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine. We will detail a robust two-stage process, beginning with the synthesis of the prochiral ketone precursor, followed by a highly efficient, transition-metal-catalyzed asymmetric reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and rigorous analytical validation methods are presented to ensure reproducibility and high stereochemical fidelity.

Introduction: The Significance of Chiral Chromane Amines

Chiral amines are ubiquitous building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs containing at least one stereogenic amine center.[1] The 3,4-dihydro-2H-chromene (chromane) framework, in particular, is a core component of many natural products and synthetic molecules with diverse pharmacological properties.[2] The introduction of a chiral amine at the C4 position creates a stereocenter that is crucial for enantioselective recognition by enzymes and receptors. Consequently, developing efficient and highly selective methods to access enantiopure 4-aminochromanes is a primary objective in drug discovery and process development.

The most direct and atom-economical approach to synthesize such chiral amines is the asymmetric reductive amination of a prochiral ketone.[3] This strategy combines imine formation and reduction into a single, stereocontrolled transformation, often catalyzed by a chiral transition metal complex. This guide focuses on a ruthenium-catalyzed direct asymmetric reductive amination, a method celebrated for its high efficiency, excellent enantioselectivity, and operational simplicity.[3]

Strategic Overview: A Two-Stage Synthetic Approach

Our synthetic strategy is logically divided into two main stages: the preparation of the key precursor followed by the core asymmetric transformation.

Diagram 1: High-level workflow for the synthesis and validation.

Part I: Synthesis of Prochiral Ketone Precursor

Principle: The synthesis of the requisite prochiral ketone, 2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-one, is the foundational step. While various methods exist for chromanone synthesis, a common and effective route involves the acid-catalyzed cyclization of a phenolic acrylic acid derivative, which can be prepared from the corresponding phenol. This ensures a reliable supply of the starting material for the key asymmetric step.

Protocol 1: Synthesis of 2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-one

This protocol is adapted from general principles of chromanone synthesis.

Materials:

-

4-Methylphenol (p-cresol)

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA)

-

Toluene

-

Sodium bicarbonate (sat. aq. solution)

-

Brine (sat. aq. NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (10.8 g, 100 mmol) and 3,3-dimethylacrylic acid (11.0 g, 110 mmol).

-

Solvent Addition: Add toluene (100 mL) to dissolve the reactants.

-

Acid Catalyst: Carefully add polyphosphoric acid (approx. 50 g) to the stirred solution. The mixture will become viscous.

-

Heating: Heat the reaction mixture to 110 °C (oil bath temperature) and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate).

-

Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Causality: The bicarbonate wash is crucial to neutralize and remove any residual polyphosphoric acid and unreacted dimethylacrylic acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).

-

Characterization: Combine the pure fractions and remove the solvent to yield 2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-one as a pale yellow oil or low-melting solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Part II: Enantioselective Reductive Amination

Principle: This step constitutes the core of the asymmetric synthesis. The prochiral ketone is converted in situ to an imine (or a related intermediate) using an ammonia surrogate. A chiral ruthenium catalyst, formed from a ruthenium precursor and a chiral diphosphine ligand like (S)-BINAP, coordinates to this intermediate. Hydrogen gas then serves as the terminal reductant, with the chiral ligand environment directing the hydride addition to one face of the C=N double bond, thereby establishing the desired stereocenter with high fidelity.[3]

Diagram 2: Simplified mechanism for asymmetric reductive amination.

Protocol 2: Ru-Catalyzed Asymmetric Reductive Amination

Materials:

-

2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-one (1.90 g, 10 mmol)

-

Ru(OAc)₂{(S)-BINAP} (or prepare in situ from a suitable Ru precursor and (S)-BINAP)

-

Ammonium trifluoroacetate (NH₄TFA) (1.5 g, 11.5 mmol, 1.15 equiv)

-

Methanol (degassed)

-

Hydrogen (H₂) gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation & Reactor Setup: In a glovebox, charge a glass liner for the autoclave with Ru(OAc)₂{(S)-BINAP} (38 mg, 0.04 mmol, 0.4 mol%).

-

Expert Insight: The catalyst loading can be optimized; however, 0.4-1.0 mol% is a typical starting point for high-turnover systems. Pre-formed catalysts often give more reproducible results than in-situ preparations.

-

-

Reagent Addition: To the glass liner, add the 2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-one (1.90 g, 10 mmol) and ammonium trifluoroacetate (1.5 g, 11.5 mmol).

-

Solvent: Add degassed methanol (20 mL). Using degassed solvent is critical to prevent premature deactivation of the oxygen-sensitive catalyst.

-

Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with nitrogen gas (3 cycles) and then with hydrogen gas (3 cycles).

-

Reaction Conditions: Pressurize the reactor to 0.8–1.0 MPa (8-10 bar) with hydrogen gas. Begin stirring and heat the reaction to 40-50 °C.

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Alternatively, a small aliquot can be carefully depressurized, quenched, and analyzed by GC or TLC.

-

Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

-

Isolation: Remove the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with a saturated solution of NaHCO₃ (2 x 25 mL) to remove the TFA salt.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amine by flash column chromatography on silica gel (eluting with a DCM/Methanol/Triethylamine gradient, e.g., 100:0:1 to 95:5:1) to afford the pure (S)-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine.

-

Trustworthiness: The addition of a small amount of triethylamine to the eluent is essential to prevent the basic amine product from tailing on the acidic silica gel, ensuring a clean separation.

-

Part III: Analytical Validation

Accurate determination of enantiomeric excess (% ee) is the ultimate measure of success for an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[4][5]

Protocol 3: Chiral HPLC Analysis

Principle: The chiral stationary phase contains a chiral selector that forms transient, diastereomeric complexes with the two enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[6] Polysaccharide-based columns are highly effective for a wide range of chiral compounds, including amines.[5]

Instrumentation & Method:

-

HPLC System: Standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-based CSP, such as a Phenomenex Lux® Cellulose-3 or Daicel CHIRALCEL® OD-H.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).

-

Causality: The basic additive (DEA) is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines by suppressing unwanted ionic interactions with residual silanol groups on the silica support.[6]

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the purified amine (approx. 1 mg/mL) in the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 5-10 µL of the sample solution.

-

Record the chromatogram for a sufficient time to elute both enantiomers.

-

Identify the peaks corresponding to the (S) and (R) enantiomers. (This typically requires a racemic standard, synthesized using a non-chiral reducing agent like NaBH₄ in the presence of an ammonia source).

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:

-

% ee = [ (A_major - A_minor) / (A_major + A_minor) ] × 100

-

Expected Results and Data Summary

The described protocol is expected to provide the target chiral amine with high yield and excellent enantioselectivity.

| Parameter | Expected Value | Notes |

| Chemical Yield | 85–95% | After chromatographic purification. |

| Enantiomeric Excess (% ee) | >95% | Determined by chiral HPLC. |

| ¹H NMR | Conforms to structure | Spectroscopic data should be consistent with the desired product. |

| Mass Spec (ESI-MS) | [M+H]⁺ matches calculated | Confirms the molecular weight of the product. |

| Chiral HPLC tR (minor) | Varies with column | The (R)-enantiomer is expected to be the minor peak when using an (S)-ligand. |

| Chiral HPLC tR (major) | Varies with column | The (S)-enantiomer is expected to be the major peak. |

References

-

ACS Omega. Available at: [Link]

-

Organic Preparations and Procedures International. Available at: [Link]

-

ChemRxiv. Available at: [Link]

-

National Institutes of Health. Available at: [Link]

-

Semantic Scholar. Available at: [Link]

-

ResearchGate. Available at: [Link]

-

The Journal of Organic Chemistry. Available at: [Link]

-

Chemical Reviews. Available at: [Link]

-

National Institutes of Health. Available at: [Link]

-

MDPI. Available at: [Link]

-

ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Available at: [Link]

-

Semantic Scholar. Available at: [Link]

-

ResearchGate. Available at: [Link]

-

Organic Letters. Available at: [Link]

-

Springer Nature. Available at: [Link]

-

Phenomenex. Available at: [Link]

-

Semantic Scholar. Available at: [Link]

-

Royal Society of Chemistry. Available at: [Link]

-

PubMed. Available at: [Link]

-

[Enantioselective synthesis of[7]helicenes by organocatalyzed intermolecular C-H amination.]([Link]) National Institutes of Health. Available at: [Link]

-

Heterocycles. Available at: [Link]

-

National Institutes of Health. Available at: [Link]

-

PubChem. Available at: [Link]

-

MDPI. Available at: [Link]

-

National Institutes of Health. Available at: [Link]